N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(15-5-4-12-20-15)17-13-6-8-14(9-7-13)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTQRTZDQIEVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide typically involves the reaction of 4-(piperidin-1-yl)aniline with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out under conditions that facilitate the formation of the carboxamide bond, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide serves as a versatile building block in organic synthesis. It can be modified to create more complex molecules, which are essential in drug development and materials science.
Biology
The compound is investigated for its role as a ligand in receptor studies. Its ability to bind selectively to specific receptors makes it valuable for understanding biological pathways and interactions.
Medicine
Research highlights the potential pharmacological properties of this compound, including:
- Anti-inflammatory Activity : Studies indicate that it may inhibit inflammatory pathways.
- Analgesic Effects : It shows promise in pain relief applications.
Case Study Example:
In vitro assays have demonstrated that derivatives exhibit significant inhibition of cancer cell proliferation, suggesting potential anticancer applications. For instance:
| Compound | IC50 (μM) | Target |
|---|---|---|
| 15 | 3.6 ± 0.3 | AF9-DOT1L interaction |
| 16 | 2.7 ± 0.2 | AF9-DOT1L interaction |
| 23 | 43% inhibition at 5 μM | AF9-DOT1L interaction |
These results indicate that structural modifications can significantly influence inhibitory efficacy against specific protein-protein interactions related to cancer progression.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, revealing notable antibacterial activity against various strains:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 | Broad-spectrum antibacterial |
| Other | Varies | Specific pathogens |
This suggests that derivatives of this compound could serve as effective agents against pathogens like Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycle Variations
- Benzothiophene vs. Thiophene: Derivatives like 6-(4-(Piperidin-1-yl)phenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride (24) (MW: 448.2 ) replace thiophene with benzothiophene, increasing aromatic surface area and molecular weight.
- Benzofuran Derivatives : Compounds such as 74 (MW: 433.3 ) substitute thiophene with benzofuran, altering electronic properties and hydrogen-bonding capacity due to the oxygen atom in the furan ring .
Substituent Modifications on the Phenyl Ring
- Piperidine/Pyrrolidine Derivatives :
- Compound 33 incorporates a 4-(piperidin-1-yl)piperidine-1-carbonyl group (MW: 545.3 ), significantly increasing molecular weight and steric bulk compared to the simpler piperidin-1-yl group in the target compound. This structural change correlates with enhanced anticancer activity in vitro .
- Compound 34 replaces piperidine with pyrrolidine (MW: 531.3 ), reducing ring size and altering conformational flexibility, which may impact target selectivity.
- Compound 36 (MW: 493.1 ) includes a 4-chlorophenoxy group, introducing halogen-mediated hydrophobic interactions and electron-withdrawing effects .
Functional Group Additions
- Nitro and Halogen Substituents : Derivatives like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit dihedral angles (8.5–13.5°) between aromatic rings, influencing molecular conformation and crystal packing . The nitro group enhances electrophilicity but may reduce metabolic stability .
- Fluorophenyl and Trifluoromethoxy Groups : Compounds such as 56 (MW: 450.1 ) and 2b (from ) incorporate fluorine or trifluoromethoxy groups, improving membrane permeability and resistance to oxidative metabolism .
Physicochemical Properties
Biological Activity
N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a thiophene ring, a piperidine moiety, and a carboxamide group. This combination contributes to its diverse chemical properties and reactivity, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors. The exact pathways can vary based on the context of use.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that compounds with similar structures exhibited IC50 values indicating effective inhibition of cancer cell proliferation:
| Compound | IC50 (μM) | Target |
|---|---|---|
| 15 | 3.6 ± 0.3 | AF9-DOT1L interaction |
| 16 | 2.7 ± 0.2 | AF9-DOT1L interaction |
| 23 | 43% inhibition at 5 μM | AF9-DOT1L interaction |
These results suggest that modifications in the piperidine and phenyl groups significantly affect the compound's inhibitory efficacy against specific protein-protein interactions (PPIs) related to cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of thiophene-containing compounds exhibit notable antibacterial activity:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 | Broad-spectrum antibacterial |
| Other | Varies | Specific pathogens |
These findings indicate that this compound derivatives could serve as effective agents against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Studies
- Inhibition of AF9-DOT1L Interaction : A study utilized an AlphaLisa assay to screen for inhibitors of the AF9-DOT1L interaction, revealing that compounds with the piperidinyl group showed promising inhibitory activity compared to other analogs .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of several derivatives, establishing minimum inhibitory concentrations (MICs) that highlight their potential in treating infections caused by resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide, and what reagents are typically employed?
- Methodological Answer : The compound is commonly synthesized via coupling reactions between thiophene-2-carbonyl chloride and substituted aniline derivatives. For example, piperidine-substituted phenylamines are reacted with thiophene carbonyl chlorides under reflux in polar aprotic solvents like acetonitrile or dichloromethane. Purification often involves column chromatography with CH₂Cl₂/MeOH (9:1) gradients. Yields vary (16–79%) depending on substituent positions and steric effects . Characterization includes NMR, HRMS, and HPLC (>98% purity) to confirm structural integrity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To verify aromatic proton environments and amide bond formation. For example, thiophene protons typically resonate at δ 7.2–7.8 ppm, while piperidinyl protons appear as broad singlets near δ 3.0–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- Melting Point Analysis : Used to assess crystallinity and purity (e.g., reported m.p. ranges: 150–242°C) .
Q. How do researchers evaluate the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–10) via UV-Vis spectroscopy. Stability studies involve incubating the compound at 25°C and 37°C over 24–72 hours, followed by HPLC to detect degradation products. For instance, thiophene carboxamides often show stability in DMSO but degrade in acidic aqueous media .
Advanced Research Questions
Q. How can synthetic yields be optimized when low yields occur in piperidine-phenyl coupling reactions?
- Methodological Answer : Low yields (e.g., 16% for compound 55 in ) may result from steric hindrance or poor nucleophilicity. Strategies include:
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) to facilitate Buchwald-Hartwig couplings for aryl-amine bonds.
- Solvent Optimization : Replace acetonitrile with DMF or THF to enhance reaction kinetics.
- Temperature Modulation : Increase reflux temperature or employ microwave-assisted synthesis to reduce reaction time .
Q. What approaches are used to analyze structure-activity relationships (SAR) for antiviral activity in thiophene carboxamide derivatives?
- Methodological Answer : SAR studies involve:
- Substituent Variation : Modifying piperidine (e.g., 4-piperidinyloxy vs. 3-piperidinyloxy) and phenyl groups (e.g., chloro vs. phenethyl) to assess Ebola virus entry inhibition (EC₅₀ values) .
- Biological Assays : Cell-based assays (e.g., pseudotyped viral entry inhibition) and cytotoxicity profiling (CC₅₀) to determine therapeutic indices .
- Molecular Docking : Computational modeling to predict interactions with viral glycoproteins (e.g., GP1 in Ebola) .
Q. How can researchers resolve discrepancies in NMR data during structural elucidation?
- Methodological Answer : Conflicting NMR signals (e.g., unexpected splitting or integration) may arise from impurities or dynamic effects. Solutions include:
- 2D NMR (COSY, HSQC) : To assign proton-proton and proton-carbon correlations unambiguously.
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive bond lengths and angles.
- Deuterated Solvent Trials : Ensure solvents like DMSO-d₆ or CDCl₃ do not interfere with proton signals .
Q. What in silico strategies predict blood-brain barrier (BBB) permeability for this compound?
- Methodological Answer : Computational tools include:
- Lipophilicity (LogP) : Calculated via software like ChemDraw; ideal LogP for BBB penetration is 2–5.
- P-glycoprotein Substrate Prediction : Tools like SwissADME assess efflux risks.
- Molecular Dynamics Simulations : To evaluate membrane partitioning and diffusion coefficients .
Data Contradiction Analysis
Q. How should researchers address variability in biological activity data across similar compounds?
- Orthogonal Assays : Validate results using fluorescence-based entry assays and plaque reduction neutralization tests (PRNT).
- Metabolic Stability Testing : Check for cytochrome P450-mediated degradation using liver microsomes.
- Crystallographic Comparisons : Identify structural motifs (e.g., dihedral angles between thiophene and phenyl rings) influencing activity .
Tables of Key Data
| Compound ID | Yield (%) | Melting Point (°C) | Key Substituents | Reference |
|---|---|---|---|---|
| 54 | 34 | 169–171 | 4-Chlorophenyl | |
| 55 | 16 | 150–152 | 3-Chlorophenyl | |
| 59 | 22 | 224–226 | 4-Piperidinyloxy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
